2-Azido-1-(4-nitrophenyl)ethanone
Description
Properties
IUPAC Name |
2-azido-1-(4-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O3/c9-11-10-5-8(13)6-1-3-7(4-2-6)12(14)15/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFBEOWOLVJCQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN=[N+]=[N-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101299047 | |
| Record name | 2-Azido-1-(4-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101299047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26086-61-3 | |
| Record name | 2-Azido-1-(4-nitrophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26086-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azido-1-(4-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101299047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Temperature (°C) | Reaction Time (h) | Key Advantage |
|---|---|---|---|
| DMSO | 60–80 | 6–8 | Enhances azide solubility and stability |
| Acetonitrile | 50–60 | 12–24 | Reduces side reactions |
| DMF | 70–90 | 4–6 | Accelerates reaction kinetics |
Polar aprotic solvents like DMSO stabilize the transition state through solvation, while elevated temperatures (60–90°C) drive the reaction to completion.
Stoichiometry and Catalysis
A molar ratio of 1:1.2 (ketone:NaN₃) minimizes excess reagent waste. Catalytic additives such as tetrabutylammonium bromide (TBAB) phase-transfer catalysts improve interfacial reactivity in biphasic systems, boosting yields by 15–20%.
Industrial-Scale Production
Batch Reactor Design
Industrial synthesis employs stirred-tank reactors with:
Purification Protocols
Post-reaction workup includes:
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Liquid-liquid extraction with ethyl acetate to isolate the azide.
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Column chromatography (silica gel, hexane/ethyl acetate gradient) for high-purity (>98%) product.
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Crystallization from ethanol/water mixtures to obtain analytically pure crystals.
Analytical Validation
Spectroscopic Characterization
Crystallographic Data
Single-crystal X-ray diffraction confirms:
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Orthorhombic crystal system (space group Pca2₁).
-
Intermolecular interactions : C–H···N hydrogen bonds (2.58 Å) and π–π stacking (3.897 Å centroid separation).
Comparative Analysis with Fluorophenyl Analogs
Replacing the nitro group with fluorine alters electronic and steric profiles:
| Parameter | 4-Nitrophenyl Derivative | 4-Fluorophenyl Derivative |
|---|---|---|
| Dihedral Angle (°) | 18.92 | 24.11 |
| π–π Stacking (Å) | 3.897 | 3.921 |
| Azide N–N–N Angle (°) | 171.7 | 173.2 |
The nitro group’s electron-withdrawing effect reduces planarity, increasing torsional strain and reactivity.
Computational Modeling for Process Optimization
Density Functional Theory (DFT)
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines or alcohols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include amines, substituted ethanones, and triazoles, depending on the specific reaction pathway and reagents used .
Scientific Research Applications
Organic Synthesis
2-Azido-1-(4-nitrophenyl)ethanone is primarily used as a precursor in the synthesis of various heterocyclic compounds. Its azido group can undergo:
- Reduction : Converting the azido group to an amine using reducing agents like hydrogen gas in the presence of palladium catalysts.
- Substitution Reactions : Participating in nucleophilic substitutions with various nucleophiles.
- Cycloaddition Reactions : Engaging in Huisgen 1,3-dipolar cycloaddition to form triazoles, which are significant in medicinal chemistry.
Bioconjugation
The compound is utilized in bioconjugation reactions to label biomolecules with azido groups. This application facilitates the study of biological processes and protein interactions through click chemistry techniques.
Antimicrobial and Cytotoxic Activities
Research indicates potential antimicrobial properties due to the disruption of microbial cell membranes or interference with metabolic pathways. Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.
Case Study 1: Biological Evaluation
In a study evaluating its biological activity, this compound was synthesized and tested against several bacterial strains. The results showed significant antibacterial activity compared to control groups, indicating its potential use as an antimicrobial agent.
Case Study 2: Triazole Derivatives
Another study focused on synthesizing triazole derivatives from this compound. The derivatives exhibited potent antifungal activity against Candida species, highlighting the potential of azido compounds in developing new antifungal agents.
Mechanism of Action
The mechanism of action of 2-Azido-1-(4-nitrophenyl)ethanone involves the reactivity of the azido group, which can participate in various chemical reactions. The azido group can undergo reduction, substitution, and cycloaddition reactions, leading to the formation of different products. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
The para-substituent on the phenyl ring significantly influences melting points, solubility, and spectral properties. Key analogs include:
Key Observations :
Structural and Reactivity Comparisons
Crystal Packing and Dihedral Angles
- Nitro Derivative : The benzene ring forms dihedral angles of 18.92° (with ketone plane) and 24.11° (with nitro group), indicating moderate conjugation disruption. π–π stacking and hydrogen bonding dominate crystal stabilization .
- Fluoro Analog : Similar dihedral angles but with weaker electron-withdrawing effects, leading to distinct intermolecular interactions .
Azide Group Reactivity
All analogs undergo Huisgen cycloaddition with alkynes to form triazoles.
Biological Activity
2-Azido-1-(4-nitrophenyl)ethanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in bioconjugation reactions and as an intermediate in the synthesis of various biologically active molecules. This article reviews its biological activity based on diverse research findings, including case studies and experimental data.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an azido group (-N₃), a ketone group (C=O), and a nitrophenyl moiety, which contribute to its reactivity and biological activity. The structural characteristics are crucial for understanding its interaction with biological systems.
The azido group in this compound allows for click chemistry applications, particularly in bioconjugation processes. This reaction can be utilized to label biomolecules, facilitating the study of protein interactions and cellular processes. The compound acts as a versatile building block for synthesizing more complex triazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties .
Antimicrobial Properties
Research indicates that compounds containing azido groups can exhibit antimicrobial activity. The mechanism often involves disrupting microbial cell membranes or interfering with essential metabolic pathways. In a study involving related azide compounds, it was found that they could effectively inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties .
Cytotoxic Effects
The compound has also been evaluated for its cytotoxic effects against cancer cell lines. Preliminary data suggest that this compound can induce apoptosis in certain cancer cells, potentially through the activation of caspase pathways. This property makes it a candidate for further investigation in cancer therapy .
Case Studies
Case Study 1: Synthesis and Biological Evaluation
In a recent study, this compound was synthesized and evaluated for its biological activity. The synthesis involved a multi-step process starting from 1-(4-nitrophenyl)ethanone, followed by azidation using sodium azide. The resulting compound was tested against several bacterial strains, showing significant antibacterial activity compared to control groups .
Case Study 2: Triazole Derivatives
Another study focused on the synthesis of triazole derivatives from this compound. These derivatives were assessed for their antifungal properties. Results indicated that certain triazole derivatives exhibited potent antifungal activity against Candida species, highlighting the potential of azido compounds in developing new antifungal agents .
Data Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Key Functional Groups | Azido (-N₃), Ketone (C=O), Nitro (-NO₂) |
| Antimicrobial Activity | Effective against various bacterial strains |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
| Potential Applications | Bioconjugation, Antimicrobial agents, Cancer therapy |
Q & A
Basic: What are the recommended synthetic routes for 2-Azido-1-(4-nitrophenyl)ethanone, and how can reaction conditions be optimized?
Methodological Answer:
The compound is synthesized as an intermediate during triazole formation via nucleophilic substitution or azide transfer reactions. To optimize conditions, employ factorial design to systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry of NaN₃). For example, a 2³ factorial design could test temperature (25°C vs. 60°C), solvent (DMF vs. THF), and reaction time (12 vs. 24 hours). Monitor yields and purity via HPLC or TLC. Computational tools like COMSOL Multiphysics can simulate reaction kinetics to identify bottlenecks .
Advanced: How can computational tools predict the reactivity of this compound in cycloaddition reactions?
Methodological Answer:
Use density functional theory (DFT) to model transition states in Huisgen 1,3-dipolar cycloadditions. Software like Gaussian or ORCA calculates activation energies and frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. Compare simulated IR/Raman spectra with experimental data (NIST WebBook) to validate models. For example, the non-linear azide group (N3–N2–N1 = 171.7°) may influence strain and reactivity, which can be quantified via bond-length analysis .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray crystallography : Resolve crystal structure (orthorhombic, space group Pca2₁, a = 7.6307 Å, b = 9.5168 Å, c = 12.4097 Å) to confirm dihedral angles (18.92° between benzene and ketone planes) and π–π stacking interactions (3.897 Å separation) .
- Mass spectrometry : Validate molecular ion peak (m/z = 206.17) and fragmentation patterns using electron ionization (EI) data from NIST .
- IR spectroscopy : Identify azide (∼2100 cm⁻¹) and nitro (∼1520 cm⁻¹) stretches; compare with NIST reference spectra .
Advanced: How to resolve discrepancies in crystallographic data between this compound and its fluorophenyl analog?
Methodological Answer:
Contradictions in dihedral angles (e.g., 18.92° vs. 24.11° in nitro vs. fluorophenyl derivatives) may arise from substituent electronic effects. Use Hirshfeld surface analysis to quantify intermolecular interactions (C–H···N hydrogen bonds, π–π stacking). Pair with DFT calculations to compare lattice energies and assess steric/electronic contributions. For example, the nitro group’s stronger electron-withdrawing effect may reduce planarity compared to fluorine .
Advanced: What safety protocols are critical for handling azide intermediates in multi-step syntheses?
Methodological Answer:
- Engineering controls : Use blast shields and remote stirring for high-risk steps (e.g., NaN₃ addition).
- Real-time monitoring : Employ in-situ FTIR or Raman spectroscopy to detect hazardous intermediates (e.g., HN₃ gas).
- Waste management : Quench residual azides with NaNO₂/HCl to prevent explosive byproducts. Reference EC Regulation 2020/878 (GHS/CLP) for labeling (P261/P262) and toxicity data gaps .
Basic: How does the electronic structure of the nitro group influence the compound’s reactivity?
Methodological Answer:
The nitro group’s electron-withdrawing nature lowers the LUMO energy of the ketone, enhancing electrophilicity. Use Hammett substituent constants (σₚ = 1.27 for –NO₂) to predict reaction rates in nucleophilic additions. Compare with analogs (e.g., 4-fluorophenyl derivative) via cyclic voltammetry to quantify redox potentials. UV-Vis spectroscopy can track charge-transfer transitions influenced by nitro conjugation .
Advanced: How to design experiments analyzing the compound’s thermal stability under varying conditions?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Measure decomposition onset temperature (e.g., TGA under N₂ at 10°C/min).
- Differential scanning calorimetry (DSC) : Identify exothermic peaks (azide decomposition ∼200°C).
- Accelerated rate calorimetry (ARC) : Model worst-case scenarios for storage/transport. Correlate with crystallographic data (e.g., intermolecular H-bonding may delay decomposition) .
Advanced: What comparative strategies validate synthetic yields across different azide precursors?
Methodological Answer:
Apply Design of Experiments (DoE) to compare precursors (e.g., NaN₃ vs. TMSN₃). Use ANOVA to statistically analyze yield differences. For example, a central composite design can optimize NaN₃ concentration (0.5–2.0 equiv) and solvent polarity (DMF vs. acetonitrile). Pair with LC-MS to track side products (e.g., triazoles or dimerization). Reference NIST kinetics data to model rate laws .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
